molecular formula C11H13Cl2NO4S2 B11489460 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B11489460
M. Wt: 358.3 g/mol
InChI Key: KXFSWAGUYCTARI-UHFFFAOYSA-N
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Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound is characterized by the presence of a sulfonamide group attached to a chlorinated phenyl ring and a dioxidotetrahydrothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide typically involves the following steps:

    Formation of the dioxidotetrahydrothiophene moiety: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.

    Sulfonamide formation: The final step involves the reaction of the chlorinated intermediates with methanesulfonamide under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the dioxidotetrahydrothiophene moiety can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial or antifungal agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The chlorinated phenyl ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-chlorophenyl)methanesulfonamide is unique due to the presence of the dioxidotetrahydrothiophene moiety, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C11H13Cl2NO4S2

Molecular Weight

358.3 g/mol

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)-1-(2-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C11H13Cl2NO4S2/c12-9-4-2-1-3-8(9)5-20(17,18)14-11-7-19(15,16)6-10(11)13/h1-4,10-11,14H,5-7H2

InChI Key

KXFSWAGUYCTARI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NS(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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